molecular formula C10H10N2OS B7853064 alpha-[(Dimethylamino)methylene]-beta-oxo-2-thiophenepropanenitrile

alpha-[(Dimethylamino)methylene]-beta-oxo-2-thiophenepropanenitrile

Cat. No. B7853064
M. Wt: 206.27 g/mol
InChI Key: JQZFGDHPUCKBHT-UHFFFAOYSA-N
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Description

Alpha-[(Dimethylamino)methylene]-beta-oxo-2-thiophenepropanenitrile is a useful research compound. Its molecular formula is C10H10N2OS and its molecular weight is 206.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality alpha-[(Dimethylamino)methylene]-beta-oxo-2-thiophenepropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-[(Dimethylamino)methylene]-beta-oxo-2-thiophenepropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

3-(dimethylamino)-2-(thiophene-2-carbonyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-12(2)7-8(6-11)10(13)9-4-3-5-14-9/h3-5,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZFGDHPUCKBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201186265
Record name α-[(Dimethylamino)methylene]-β-oxo-2-thiophenepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-[(Dimethylamino)methylene]-beta-oxo-2-thiophenepropanenitrile

CAS RN

52200-22-3
Record name α-[(Dimethylamino)methylene]-β-oxo-2-thiophenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52200-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[(Dimethylamino)methylene]-β-oxo-2-thiophenepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of Compound 4 (13.0 g, 86 mmol) and dimethylformamide dimethyl acetal (22.4 g, 188 mmol) was refluxed under nitrogen for 3 hrs. Solid precipitated from the reaction mixture. The reaction mixture was cooled, diluted with dichloromethane and ether (1:10, 200 mL). The solid was collected by filtration, triturated with a solution of dichloromethane and ether (1:20, 100 mL). Compound 5 was obtained as an orange solid (13.5 g, 65.4 mmol, 76%). GC/MS, m/z=206 at tR=13.39 min (100%). LC/MS, [M+H]′=207.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step One
Name
Yield
76%

Synthesis routes and methods II

Procedure details

A mixture of 5-(2-thienyl)isoxazole (4.3 kg) and dimethylformamide dimethylacetal (6.1 kg; Lancaster) in toluene (12 L; Barton) is heated at reflux. As methanol forms it is removed by distillation. Solid forms from the reaction mixture. The reaction mixture is cooled and diluted with methyl-t-butyl ether (8 L; Van Waters). The precipitate is collected by filtration and washed with methyl-t-butyl ether (4 L). The solid is slurried with acetone (10 L; Batron) and hexanes (10 L; Mallinckrodt), then filtered and washed with hexanes (4 L). After drying in vacuo there is obtained 5.124 kg of α-[(dimethylamino)methylene]-β-oxo-2-thiophenepropane-nitrile (87% yield).
Quantity
4.3 kg
Type
reactant
Reaction Step One
Quantity
6.1 kg
Type
reactant
Reaction Step One
Quantity
12 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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